molecular formula C9H8ClF3O2 B236111 Fructose 3-phosphate CAS No. 126247-74-3

Fructose 3-phosphate

Katalognummer B236111
CAS-Nummer: 126247-74-3
Molekulargewicht: 260.14 g/mol
InChI-Schlüssel: NFKVQPCCMLVBGQ-UYFOZJQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Fructose 3-phosphate is synthesized in the process of glycolysis . The starting molecule of glucose gets rearranged, and two phosphate groups are attached to it. The phosphate groups make the modified sugar—now called fructose-1,6-bisphosphate—unstable, allowing it to split in half and form two phosphate-bearing three-carbon sugars . Inside erythrocytes, fructose is converted to fructose 3-phosphate by 3-phosphokinase .


Chemical Reactions Analysis

Fructose 3-phosphate is involved in the glycolytic pathway. It is produced from fructose-1,6-bisphosphate, which is unstable and splits to form two phosphate-bearing three-carbon sugars . Only one of these sugars, glyceraldehyde-3-phosphate, can enter the following step of glycolysis .

Wissenschaftliche Forschungsanwendungen

  • Diabetic Lens Complications : F3P has been identified in the lens of diabetic rats. It is not present in normal lenses and acts as a protein glycosylating agent and enzyme inactivator. Its structural features make it labile, leading to the production of inorganic phosphate and 3-deoxyglucosone, a potent glycosylating agent. This suggests that F3P and 3-deoxyglucosone may contribute to diabetic complications in the lens (Szwergold, Kappler, & Brown, 1990).

  • Metabolism in Diabetic Rat Lens : In diabetic rat lenses, F3P is produced by a 3-phosphokinase. It is a cross-linking agent and a potential in vivo source of 3-deoxyglucosone. The study explored the production and decomposition of F3P, indicating its significant role in the process of nonenzymatic glycation in diabetic rat lenses (Lal et al., 1995).

  • ATP-Free Biosynthesis of High-Energy Phosphate Metabolites : An in vitro synthetic pathway including hyperthermophilic enzymes was designed to produce fructose 1,6-diphosphate (FDP) from starch and pyrophosphate. This pathway included the production of three-carbon phosphates, highlighting the potential for cost-effective manufacturing of FDP and its derivatives, which are relevant to fructose phosphate metabolism (Wang et al., 2017).

  • Effects on Erythrocyte Metabolism in Diabetic Patients : The levels of F3P were studied in erythrocytes from diabetic patients. Treatment with an aldose reductase inhibitor led to significant decreases in F3P levels, suggesting a potential therapeutic pathway for managing complications associated with diabetes (Hamada et al., 1995).

  • Conversion of Synthetic Fructosamine to Phosphate Derivatives : Human erythrocytes were found to convert fructose into F3P. This indicates the physiological function of enzymes capable of this conversion might be related to the metabolism of fructosamines, providing insights into the metabolism of glycated proteins (Delpierre et al., 2000).

Wirkmechanismus

Fructose 3-phosphate is involved in the process of glycolysis, a series of reactions that extract energy from glucose by splitting it into two three-carbon molecules called pyruvates . The mechanism involves an addition of a phosphate unit to the aldehyde carbonyl, followed by oxidation as the tetrahedral intermediate collapses .

Zukünftige Richtungen

Increased intake of dietary fructose is a risk factor for a myriad of metabolic complications. Tissue-specific fructose metabolism has not been well delineated in terms of its contribution to detrimental health effects associated with fructose intake . Unhealthy carbohydrate diet-induced gut microenvironment disorders negatively impact cognitive functions through the gut–brain axis . Moreover, severe glycemic fluctuations, due to rapidly digestible carbohydrate consumption or metabolic diseases, can impair neurocognitive functions . Future research directions may include further investigation into the role of fructose and its metabolites in metabolic diseases and cognitive functions .

Eigenschaften

IUPAC Name

[(3S,4R,5R)-1,4,5,6-tetrahydroxy-2-oxohexan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3,5-9,11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVQPCCMLVBGQ-UYFOZJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925470
Record name 3-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose 3-phosphate

CAS RN

126247-74-3
Record name Fructose 3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126247743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fructose 3-phosphate
Reactant of Route 2
Fructose 3-phosphate
Reactant of Route 3
Fructose 3-phosphate
Reactant of Route 4
Fructose 3-phosphate
Reactant of Route 5
Fructose 3-phosphate
Reactant of Route 6
Fructose 3-phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.